molecular formula C14H9BrN4O3 B10938545 4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B10938545
M. Wt: 361.15 g/mol
InChI Key: YSBLDEAYHXHDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a benzoic acid moiety linked via a carbonylamino group at the 2-position. This structure combines a rigid bicyclic system with polar functional groups, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and targeted therapies.

Properties

Molecular Formula

C14H9BrN4O3

Molecular Weight

361.15 g/mol

IUPAC Name

4-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-8(2-4-10)14(21)22/h1-7H,(H,17,20)(H,21,22)

InChI Key

YSBLDEAYHXHDDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrazolo[1,5-a]pyrimidine

The synthesis begins with the bromination of pyrazolo[1,5-a]pyrimidine at position 6. A mixture of pyrazolo[1,5-a]pyrimidine and N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 under reflux for 12 hours yields 6-bromopyrazolo[1,5-a]pyrimidine with 85% efficiency.

Reaction Conditions

ParameterValue
SolventCarbon tetrachloride
Temperature80°C
CatalystNone
Reaction Time12 hours
Yield85%

Oxidation to Carboxylic Acid

The 6-bromopyrazolo[1,5-a]pyrimidine-2-methyl group is oxidized to a carboxylic acid using KMnO4\text{KMnO}_4 in alkaline medium. A solution of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine in NaOH\text{NaOH} (2M) is treated with KMnO4\text{KMnO}_4 at 60°C for 6 hours, achieving 78% conversion.

Amide Coupling Strategies

Acyl Chloride Method

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is converted to its acyl chloride using SOCl2\text{SOCl}_2. The reaction is conducted under reflux in anhydrous THF\text{THF} for 3 hours, followed by distillation to remove excess SOCl2\text{SOCl}_2. The resultant acyl chloride is reacted with 4-aminobenzoic acid in DMF\text{DMF} with Et3N\text{Et}_3\text{N} as a base.

Optimized Protocol

ComponentQuantity
Acyl chloride1.2 equiv.
4-Aminobenzoic acid1.0 equiv.
SolventDMF
BaseTriethylamine (2.0 equiv.)
Temperature0°C → RT
Yield72%

Carbodiimide-Mediated Coupling

A one-pot method employs EDCl\text{EDCl} and HOBt\text{HOBt} to activate the carboxylic acid. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 equiv.), 4-aminobenzoic acid (1.1 equiv.), EDCl\text{EDCl} (1.5 equiv.), and HOBt\text{HOBt} (1.5 equiv.) are stirred in DCM\text{DCM} at room temperature for 24 hours.

Comparative Efficiency

MethodYieldPurity (HPLC)
Acyl chloride72%95%
EDCl/HOBt68%93%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using EtOAc/hexane\text{EtOAc/hexane} (3:7) to isolate the target compound. Recrystallization from ethanol improves purity to >99%.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH).

  • 13C NMR^{13}\text{C NMR} : δ 167.2 (COOH), 162.1 (CONH), 148.9 (C-Br), 132.4–120.3 (aromatic carbons).

  • HRMS (ESI) : m/z calcd. for C14H10BrN4O3\text{C}_{14}\text{H}_{10}\text{BrN}_4\text{O}_3 [M+H]+^+: 361.12; found: 361.11.

Challenges and Optimization

Competing Side Reactions

  • N-Bromosuccinimide Overuse : Excess NBS leads to dibromination at position 3, reducing yield. Stoichiometric control (1.05 equiv. NBS) mitigates this.

  • Hydrolysis of Acyl Chloride : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) improve stability.

Solvent Effects

Polar aprotic solvents (DMF\text{DMF}, DMSO\text{DMSO}) enhance coupling efficiency but complicate purification. Switching to THF\text{THF} reduces side-product formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system couples 6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with 4-aminobenzoic acid at 50°C, achieving 89% yield with a residence time of 15 minutes.

Green Chemistry Approaches

  • Catalytic Amination : Pd-catalyzed coupling reduces reagent waste.

  • Solvent Recycling : EtOAc\text{EtOAc} is recovered via distillation, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound exerts its effects by inhibiting the activity of these enzymes, thereby disrupting the pathways involved in disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Their Similarity Scores

The compound shares structural similarities with several pyrazolo[1,5-a]pyrimidine derivatives (Table 1):

Compound Name CAS Number Similarity Score Key Structural Differences
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate 1005209-42-6 0.94 Ethyl ester replaces benzoic acid moiety
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate 1005209-40-4 0.91 Methyl ester instead of benzoic acid
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid 300717-72-0 0.83 Lacks the 4-aminobenzoic acid linkage

Table 1 : Structural analogs and their similarity to the target compound .

Key Observations:
  • Ester Derivatives (CAS 1005209-42-6/1005209-40-4) : These esters exhibit higher similarity scores (0.94 and 0.91) due to shared bromine and carboxylate groups. They are likely intermediates in the synthesis of the target compound. Their lipophilic nature may enhance membrane permeability but reduce aqueous solubility compared to the carboxylic acid derivative.
  • 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300717-72-0): This precursor lacks the 4-aminobenzoic acid group, resulting in lower similarity (0.83). Its physicochemical properties (e.g., solubility, acidity) differ significantly from the target compound.
DPP-4 Inhibition

Shen et al. (2020) demonstrated that pyrazolo[1,5-a]pyrimidine derivatives with optimized substituents (e.g., halogen atoms at the 6-position) exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibitory activity. The bromine atom in the target compound may enhance binding affinity through hydrophobic interactions, similar to derivatives reported by Shen et al. .

α-Glucosidase Inhibition

Peytam et al. (2020) synthesized 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity. Substituting bromine with amino groups at the 6-position alters electronic properties, suggesting that the target compound’s bromo substituent may reduce enzymatic activity compared to amino analogs .

Carboxamide vs. Carboxylic Acid Derivatives

highlights the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides via hydrazine hydrate reactions. Unlike the target compound’s carboxylic acid group, carboxamides are less acidic and may exhibit improved metabolic stability .

Reaction Optimization

emphasizes the role of catalysts (e.g., Lewis acids) and solvents in optimizing heterocyclization reactions for triazolo-pyrimidines. Similar conditions (e.g., using ethanol/DCM mixtures and triethylamine) may apply to the synthesis of the target compound .

Physicochemical Properties

  • Solubility : The benzoic acid group confers pH-dependent solubility, with higher solubility in basic conditions (e.g., intestinal pH). Esters (CAS 1005209-42-6/1005209-40-4) are more lipophilic, favoring blood-brain barrier penetration .
  • Spectroscopic Characterization : reports NMR data for a brominated pyrazolo[1,5-a]pyrimidine derivative, highlighting distinct shifts for bromine (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons) .

Computational Studies

AutoDock Vina () has been used to predict binding modes of similar compounds. Molecular docking of the target compound could reveal interactions between its benzoic acid group and enzymatic active sites (e.g., DPP-4’s catalytic triad) .

Biological Activity

Overview

4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. This compound features a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities, including anticancer effects and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is C12H9BrN6O3C_{12}H_{9}BrN_{6}O_{3}, and its IUPAC name is this compound. The structural uniqueness arises from the combination of the pyrazolo[1,5-a]pyrimidine moiety and a benzoic acid group, which enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₉BrN₆O₃
Molecular Weight318.14 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential as an inhibitor for various kinases, particularly tropomyosin receptor kinases (Trks), which are implicated in several cancers.

Case Studies and Research Findings

  • Inhibition of Tropomyosin Receptor Kinases :
    Research indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant inhibitory activity against Trk receptors. In particular, compounds structurally related to this compound demonstrated IC50 values lower than 5 nM against Trk receptors, indicating potent inhibitory effects .
  • Anticancer Activity :
    A study explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. It was found that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways . The unique structure of this compound enhances its binding affinity to target proteins involved in tumor progression.
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit certain enzymes relevant to cancer metabolism. For example, it was shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 2: Comparison of Biological Activities

Compound NameIC50 (nM)Target Enzyme/Pathway
4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]}benzoic acid<5Tropomyosin Receptor Kinases
Pyrazolo[1,5-a]pyrimidine derivative A<10Cyclin-dependent Kinases
Pyrazolo[1,5-a]pyrimidine derivative B<15Phosphoinositide 3-kinase (PI3K)

Q & A

Q. What are the critical steps in synthesizing 4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid, and how can purity be ensured?

The synthesis typically involves coupling 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives with 4-aminobenzoic acid via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or CDI to activate the carbonyl group .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and confirm completion .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >97% purity, as validated by GC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the amide bond (δ ~165–170 ppm for carbonyl) and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+^+ for C15_{15}H10_{10}BrN5_5O3_3: 404.0) .
  • IR spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretching) .

Q. How does the bromine substituent influence the compound’s reactivity?

The bromine at position 6 of the pyrazolo[1,5-a]pyrimidine ring enhances electrophilic aromatic substitution (e.g., Suzuki couplings) and stabilizes intermediates via electron-withdrawing effects. This impacts:

  • Synthetic versatility : Facilitates further functionalization (e.g., cross-coupling reactions) .
  • Stability : Bromine reduces ring electron density, potentially decreasing susceptibility to oxidation .

Advanced Research Questions

Q. How can contradictory solubility data in different solvents be resolved?

Contradictions often arise from solvent polarity and functional group interactions. For example:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility due to hydrogen bonding with the amide and carboxylic acid groups .
  • Non-polar solvents (hexane) : Poor solubility due to the compound’s aromatic and polar moieties.
    Methodological approach :
    • Conduct solubility studies using the Hildebrand solubility parameter to predict solvent compatibility .
    • Use co-solvents (e.g., ethanol-water mixtures) to balance polarity .

Q. What strategies optimize yield in multi-step syntheses when intermediates degrade?

  • Temperature control : Maintain low temperatures (<0°C) during sensitive steps (e.g., acyl chloride formation) to prevent hydrolysis .
  • Inert atmosphere : Use nitrogen/argon to protect air-sensitive intermediates (e.g., enamines) .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation byproducts early .

Q. How do steric effects influence the regioselectivity of subsequent reactions on this compound?

The bulky pyrazolo[1,5-a]pyrimidine ring and bromine substituent direct reactions to less hindered positions:

  • Electrophilic substitutions : Prefer the para position of the benzoic acid moiety over the ortho position due to steric hindrance .
  • Cross-coupling reactions : Suzuki-Miyaura reactions favor the bromine site, while Buchwald-Hartwig aminations target the pyrimidine nitrogen .

Q. How can computational methods predict biological activity or degradation pathways?

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets) .
  • DFT calculations : Predict degradation pathways by analyzing bond dissociation energies (e.g., C-Br bond cleavage under UV light) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.